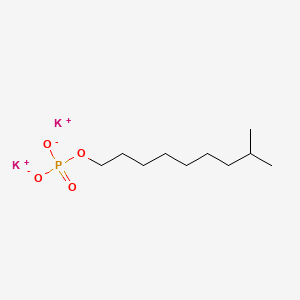
Phosphoric acid, isodecyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is a potassium salt of isodecyl phosphate, which is an ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isodecyl phosphate.
Neutralization: The isodecyl phosphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous reactors and advanced separation techniques to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and isodecyl alcohol.
Oxidation: The isodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various alkylating or arylating agents.
Major Products Formed
Hydrolysis: Phosphoric acid and isodecyl alcohol.
Oxidation: Oxidized derivatives of the isodecyl group.
Substitution: New esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial applications.
Wirkmechanismus
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets and pathways involved include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis and solubilization of membrane proteins.
Protein Solubilization: Interacts with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, isodecyl ester, potassium salt can be compared with other similar compounds, such as:
Phosphoric acid, isodecyl ester: The non-potassium salt form, which has similar surfactant properties but different solubility characteristics.
Phosphoric acid, decyl ester, potassium salt: A similar compound with a decyl group instead of an isodecyl group, which may have different surfactant properties and applications.
Phosphoric acid, isodecyl ester, sodium salt: The sodium salt form, which may have different solubility and reactivity compared to the potassium salt.
The uniqueness of this compound lies in its specific surfactant properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
| 68758-78-1 | |
Molekularformel |
C10H21K2O4P |
Molekulargewicht |
314.44 g/mol |
IUPAC-Name |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)


